3'-O-Acetyl-2'-deoxycytidine

Overview

Description

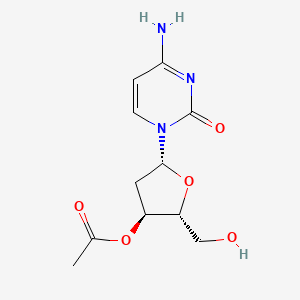

3’-O-Acetyl-2’-deoxycytidine is a modified nucleoside derivative of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is esterified with an acetyl group. This modification alters the chemical properties of the nucleoside, making it useful in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxycytidine typically involves the acetylation of 2’-deoxycytidine. One common method is to react 2’-deoxycytidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position.

Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Acetyl-2’-deoxycytidine can undergo various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxycytidine.

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: 2’-deoxycytidine.

Oxidation: Oxidized derivatives of 3’-O-Acetyl-2’-deoxycytidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oligonucleotide Synthesis

One of the primary applications of 3'-O-Ac-dC is in the synthesis of oligonucleotides. The acetyl group serves as a protecting group that stabilizes the nucleoside during synthesis, reducing side product formation.

Protecting Group Strategy

The use of 3'-O-Ac-dC allows for efficient oligonucleotide synthesis with minimal side reactions. A study demonstrated that oligonucleotides synthesized using 3'-O-Ac-dC exhibited similar electrophoretic mobility to those synthesized with traditional protecting groups, indicating comparable efficiency and effectiveness in synthesis .

Table 1: Comparison of Oligonucleotide Synthesis Using Different Protecting Groups

| Protecting Group | Side Product Formation (%) | Electrophoretic Mobility |

|---|---|---|

| 3'-O-Ac-dC | <0.01 | Similar |

| Benzoyl (bz) | >5 | Different |

Enzymatic Reactions

3'-O-Ac-dC has been shown to be an effective substrate for various DNA polymerases, facilitating the incorporation of modified nucleotides into DNA strands.

Polymerase Activity

Research indicates that family A and B DNA polymerases efficiently utilize 3'-O-Ac-dC triphosphates (dC AcylTPs) as substrates, allowing for the formation of stable base pairs with guanine and adenine . This property is particularly useful in applications such as PCR amplification and the synthesis of modified DNA for therapeutic purposes.

Table 2: Enzymatic Incorporation Efficiency of dC AcylTPs

| DNA Polymerase | Incorporation Efficiency (%) |

|---|---|

| Taq Polymerase | High |

| Klenow Fragment (exo–) | High |

| Phi29 DNA Polymerase | Moderate |

Photochemical Studies

Another significant application of 3'-O-Ac-dC is in photochemical studies where its derivatives are subjected to UV light to investigate photoproduct formation.

UV-Induced Reactions

Studies have shown that acetylated nucleosides, including 3'-O-Ac-dC, can undergo photochemical reactions that lead to the formation of various products when exposed to UV light . This aspect is crucial for understanding DNA damage mechanisms and developing strategies for photoprotection.

Case Study: Oligonucleotide Stability

A case study involving the synthesis of a specific oligonucleotide using 3'-O-Ac-dC showed that the resulting product had enhanced stability and reduced degradation compared to non-acetylated counterparts. The study utilized high-performance liquid chromatography (HPLC) to analyze product purity and stability over time .

Case Study: Enzymatic Applications

In another study, researchers explored the use of dC AcylTPs in terminal deoxynucleotidyl transferase reactions, demonstrating that several hundred consecutive monomers could be incorporated without significant loss of activity, highlighting the potential for high-throughput applications in genetic engineering .

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-2’-deoxycytidine involves its incorporation into DNA during replication. The acetyl group at the 3’ position can act as a chain terminator, preventing further elongation of the DNA strand. This property makes it useful in studying DNA polymerase activity and in developing antiviral and anticancer agents.

Comparison with Similar Compounds

2’-Deoxycytidine: The parent compound without the acetyl modification.

3’-O-Acetyl-2’-deoxyadenosine: Another acetylated nucleoside with similar properties.

5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.

Uniqueness: 3’-O-Acetyl-2’-deoxycytidine is unique due to its specific acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows it to act as a chain terminator in DNA synthesis, making it valuable in various research and therapeutic applications.

Biological Activity

3'-O-Acetyl-2'-deoxycytidine (Ac-2'-dC) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and pharmacology. This compound is structurally related to the natural nucleoside 2'-deoxycytidine, with an acetyl group attached to the 3' hydroxyl position. This modification can influence its biological activity, stability, and interactions with nucleic acids and proteins.

The biological activity of Ac-2'-dC is primarily attributed to its role as a substrate for DNA synthesis and its ability to incorporate into DNA strands. The acetylation at the 3' position alters the nucleoside's recognition by DNA polymerases, which can affect replication and repair processes. The compound has been shown to exhibit both antiviral and anticancer properties:

- Antiviral Activity : Ac-2'-dC has been studied for its inhibitory effects on viral replication, particularly in the context of HIV and other retroviruses. The incorporation of this modified nucleoside into viral genomes can lead to premature termination of viral DNA synthesis.

- Anticancer Effects : Research indicates that Ac-2'-dC may induce apoptosis in cancer cells by disrupting normal DNA replication and repair mechanisms. It has been evaluated as a potential therapeutic agent in various cancer models.

Pharmacokinetics

The pharmacokinetic profile of Ac-2'-dC reveals important insights into its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that:

- Absorption : Ac-2'-dC is well absorbed when administered orally or intravenously.

- Distribution : The compound exhibits a wide distribution in tissues, with higher concentrations observed in rapidly dividing cells.

- Metabolism : Ac-2'-dC is metabolized by cellular enzymes that hydrolyze the acetyl group, converting it back to 2'-deoxycytidine.

- Excretion : The metabolites are primarily excreted via renal pathways.

Case Studies

-

Antiviral Efficacy Against HIV :

A study demonstrated that Ac-2'-dC effectively inhibited HIV replication in vitro. The compound was incorporated into viral DNA, resulting in defective proviral genomes and reduced viral load in treated cells . -

Effects on Cancer Cell Lines :

Another investigation assessed the cytotoxic effects of Ac-2'-dC on various cancer cell lines, including breast and lung cancer. Results indicated that treatment with Ac-2'-dC led to significant reductions in cell viability and induced apoptosis through caspase activation .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | HIV | Inhibition of viral replication | |

| Anticancer | Breast Cancer Cells | Induction of apoptosis | |

| Anticancer | Lung Cancer Cells | Reduction in cell viability |

Table 2: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | High oral bioavailability |

| Distribution | Rapid tissue distribution |

| Metabolism | Hydrolysis to 2'-deoxycytidine |

| Excretion | Renal excretion of metabolites |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3'-O-Acetyl-2'-deoxycytidine, and how can reaction conditions be optimized?

Synthesis typically involves acetylation of the 3'-hydroxyl group of 2'-deoxycytidine. Key steps include:

- Protecting group strategy : Use acetyl groups to block the 3'-OH, while leaving the 5'-OH free for subsequent derivatization .

- Reagents and solvents : Trimethylacetyl chloride or acetic anhydride in anhydrous pyridine or DMF under inert atmosphere to prevent hydrolysis .

- Purification : Flash column chromatography (e.g., silica gel with gradients of CH₂Cl₂–MeOH) or HPLC to isolate the product .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂–MeOH 95:5 with NEt₃) .

Q. How can researchers characterize this compound to confirm structural integrity?

- NMR spectroscopy : Analyze ¹H and ¹³C NMR to confirm acetylation at the 3'-position (e.g., δ ~2.1 ppm for acetyl protons) .

- Mass spectrometry : Confirm molecular weight (MW 269.3 g/mol) using ESI-MS or MALDI-TOF .

- HPLC : Assess purity (>95%) with reverse-phase columns (C18) and UV detection at 270 nm .

Q. What are the recommended handling and storage protocols for this compound?

- Storage : Store at −20°C in anhydrous, light-protected vials to prevent hydrolysis or photodegradation .

- Handling : Use nitrile gloves (tested for solvent resistance) and work in a fume hood. Avoid inhalation/ingestion; no specific respiratory protection required under standard conditions .

Q. How is this compound utilized in oligonucleotide synthesis?

It serves as a precursor for 5′-derivatized nucleosides. After deprotection (e.g., using ammonium hydroxide), the 5′-OH can be phosphorylated or conjugated to solid supports for DNA/RNA synthesis .

Advanced Research Questions

Q. How does enzymatic stability of this compound impact its metabolic fate in cellular systems?

- Deacetylation : Cytidine deaminases (CDAs) may hydrolyze the acetyl group, converting it to 2'-deoxycytidine. Assess stability via incubation with liver microsomes or purified CDAs, followed by LC-MS analysis .

- Competing pathways : Monitor uridine derivative formation (e.g., 3'-O-acetyl-2'-deoxyuridine) as a potential side reaction .

Q. What strategies optimize phosphorylation of this compound to its triphosphate form for polymerase studies?

- Stepwise phosphorylation : Use POCl₃ in trimethyl phosphate for 5′-monophosphate formation, followed by kinase-mediated conversion to triphosphate .

- Purification : Anion-exchange chromatography (e.g., DEAE-Sephadex) to isolate triphosphates. Validate purity via ³¹P NMR .

Q. How can this compound derivatives be applied in epigenetic modulation studies?

- DNA methylation : Compare its effects to 5-aza-2'-deoxycytidine, a demethylating agent. Use bisulfite sequencing or MeDIP-qPCR to assess CpG island methylation in treated cells .

- Gene rescue assays : Treat cells with the compound and measure reactivation of hypermethylated genes (e.g., PKC1) via RT-qPCR .

Q. How should researchers address contradictory data on the mutagenic potential of modified 2'-deoxycytidine analogs?

- Adduct analysis : Use LC-MS/MS to quantify miscoding lesions (e.g., 3,n⁴-etheno adducts) in DNA synthesized with the analog .

- Replication fidelity assays : Employ polymerase fidelity assays (e.g., Klenow fragment) to compare error rates with natural dCTP .

Q. What methodologies evaluate the biological activity of this compound in cancer models?

- Apoptosis assays : Treat cancer cell lines and measure caspase-3/7 activation or Annexin V staining .

- DNA synthesis inhibition : Use ³H-thymidine incorporation or EdU click chemistry to assess S-phase arrest .

- In vivo efficacy : Test in xenograft models with pharmacokinetic profiling (e.g., plasma half-life via LC-MS) .

Properties

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5/c1-6(16)18-7-4-10(19-8(7)5-15)14-3-2-9(12)13-11(14)17/h2-3,7-8,10,15H,4-5H2,1H3,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBRMDNADDOXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404324 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72560-69-1 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-aminopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.